REACTION_CXSMILES
|
Br[CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4].[N-:8]=[N+:9]=[N-:10].[Li+].O>CN(C)C=O>[N:8]([CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4])=[N+:9]=[N-:10] |f:1.2|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
BrC1C(=O)OCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases are washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |